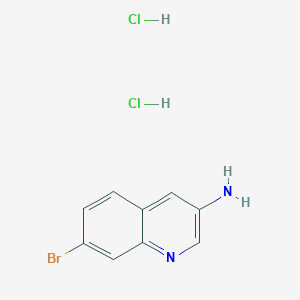

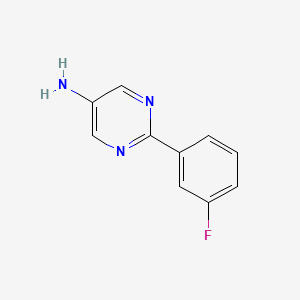

2-(3-Fluorophenyl)pyrimidin-5-amine

Vue d'ensemble

Description

2-(3-Fluorophenyl)pyrimidin-5-amine is a biochemical used for proteomics research . It has a molecular formula of C10H8FN3 and a molecular weight of 189.19 .

Molecular Structure Analysis

The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring . The introduction of different halogen atoms on the phenyl ring can cause different effects on the antitubercular activity against the GFP reporter strain of Mtb .Chemical Reactions Analysis

Pyrimidines, including 2-(3-Fluorophenyl)pyrimidin-5-amine, can display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They can inhibit both IL-2 and IL-8 levels as well .Physical And Chemical Properties Analysis

2-(3-Fluorophenyl)pyrimidin-5-amine has a density of 1.2±0.1 g/cm3, a boiling point of 193.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It also has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 145.4±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Fungicidal Activities

- Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized, showing significant fungicidal activities against Rhizoctonia solani and Botrytis cinerea at a dosage of 50 mg/L (Ren et al., 2007).

Biotransformation Studies

- Biotransformation of β-secretase inhibitors, including derivatives of pyrimidin-5-yl, was investigated, revealing metabolic pathways like N-oxidation and ring contraction (Lindgren et al., 2013).

Quantum Chemical Characterization

- Hydrogen bonding sites in various pyrimidine compounds, including derivatives of pyrimidin-5-amine, were studied using quantum chemistry methods, identifying major hydrogen bonding sites (Traoré et al., 2017).

Synthesis and Radioligand Development

- Synthesis of 3Hpropyl[2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amine, a radioligand for corticotropin-releasing hormone type 1 receptor, was developed for pharmacological studies (Hsin et al., 2000).

Antitumor Screening

- Novel derivatives of 3-phenylthiazolo[4,5-d]pyrimidin-2-thione were synthesized and showed significant antitumor activity against human tumor cell lines (Becan & Wagner, 2008).

Anti-Mycobacterial Activity

- Pyrazolo[1,5-a]pyrimidines, including derivatives with a 3-(4-fluoro)phenyl group, were synthesized and evaluated for their potent anti-mycobacterial activity against Mycobacterium tuberculosis (Sutherland et al., 2022).

Molecular Probes Development

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives were developed as molecular probes for the A2A adenosine receptor, highlighting their pharmacological importance (Kumar et al., 2011).

Radiosensitizing Effect in Cancer Therapy

- Phenylpyrimidine derivatives, including those with 4-fluorophenyl substituents, were investigated for their radiosensitizing effects on human lung cancer cells, demonstrating their potential in cancer treatment (Jung et al., 2019).

Safety and Hazards

The safety data sheet for pyrimidines indicates that they are flammable liquids and vapors . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives, to which this compound belongs, have been found to interact with multiple receptors

Mode of Action

Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that pyrimidine derivatives can exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the efficacy of many compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-(3-fluorophenyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHATZXQZIYIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1094411-86-5 | |

| Record name | 2-(3-fluorophenyl)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

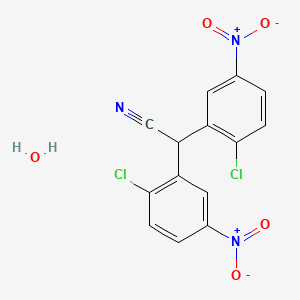

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

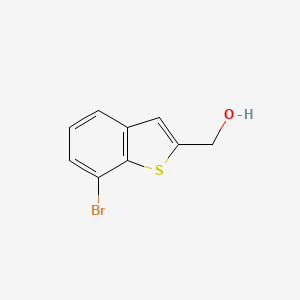

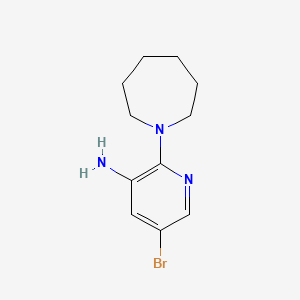

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Iodo-3-methylimidazo[1,5-a]pyridine](/img/structure/B1373368.png)

![2-[3-Amino(ethyl)-4-(ethylsulfonyl)anilino]-1-ethanol](/img/structure/B1373379.png)

![2-(2-bromoethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373381.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(Z)-ethoxymethylidene]-1,3-butanedione](/img/structure/B1373386.png)

![5'-Hydroxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1373389.png)